3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid
CAS No.: 141721-97-3
Cat. No.: VC21262959
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141721-97-3 |
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Molecular Formula | C7H9N3O4 |
Molecular Weight | 199.16 g/mol |
IUPAC Name | 4-nitro-5-propan-2-yl-1H-pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C7H9N3O4/c1-3(2)4-6(10(13)14)5(7(11)12)9-8-4/h3H,1-2H3,(H,8,9)(H,11,12) |
Standard InChI Key | KASVWBYINCPZIG-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C(=NN1)C(=O)O)[N+](=O)[O-] |
Canonical SMILES | CC(C)C1=C(C(=NN1)C(=O)O)[N+](=O)[O-] |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid features a five-membered pyrazole ring containing two adjacent nitrogen atoms, with three functional groups strategically positioned around the ring structure:
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An isopropyl group at position 3
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A nitro group at position 4
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A carboxylic acid functional group at position 5
This unique arrangement of functional groups contributes to the compound's distinctive chemical behavior and potential biological activities.
Physical and Chemical Properties
The compound has a molecular formula of C7H9N3O4 with a molecular weight of approximately 199.16 g/mol. Its IUPAC name is 4-nitro-5-propan-2-yl-1H-pyrazole-3-carboxylic acid according to standard chemical nomenclature.
Property | Value |
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Molecular Formula | C7H9N3O4 |
Molecular Weight | 199.16 g/mol |
CAS Number | 141721-97-3 |
InChI | InChI=1S/C7H9N3O4/c1-3(2)4-6(10(13)14)5(7(11)12)9-8-4/h3H,1-2H3,(H,8,9)(H,11,12) |
InChI Key | KASVWBYINCPZIG-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=C(C(=NN1)C(=O)O)N+[O-] |
The compound contains both acidic (carboxylic acid) and basic (pyrazole nitrogen) functional groups, which significantly influence its chemical reactivity, solubility profile, and acid-base properties.
Synthesis and Preparation Methods
Laboratory Synthesis Routes
The synthesis of 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves a multi-step process that can be outlined as follows:
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Formation of the Pyrazole Ring: This foundational step involves the reaction of hydrazine with an appropriate 1,3-diketone. Specifically, isopropyl hydrazine reacts with a suitable diketone under controlled conditions to form the basic pyrazole ring system.
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Nitration Process: The introduction of the nitro group at position 4 is accomplished through nitration reactions using nitric acid or a combination of nitric and sulfuric acids as nitrating agents. This step requires careful temperature control and reaction monitoring to ensure regioselective nitration.
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Carboxylation Reaction: The carboxylic acid group at position 5 can be introduced through carboxylation reactions, often involving reactions with carbon dioxide under elevated pressure and temperature conditions.
Chemical Reactivity Profile
Reduction Reactions
The nitro group in 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid can undergo reduction to form an amino derivative. This transformation is typically achieved using:
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Hydrogen gas in the presence of palladium on carbon catalyst
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Chemical reductants such as tin(II) chloride
The primary product of this reduction is 3-isopropyl-4-amino-1H-pyrazole-5-carboxylic acid, which possesses different physicochemical properties and potential biological activities compared to the parent compound.
Substitution Reactions
The nitro group can participate in nucleophilic aromatic substitution reactions, where it may be replaced by various nucleophiles. This reactivity pattern allows for the synthesis of diverse substituted derivatives with modified properties.
Esterification Reactions
The carboxylic acid functional group readily undergoes esterification when reacted with alcohols in the presence of acid catalysts. This reaction produces esters such as methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate, which has been documented in the literature. Esterification modifies properties including:
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Solubility profile
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Lipophilicity
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Membrane permeability
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Potential biological activity
Applications in Scientific Research
Medicinal Chemistry Applications
In medicinal chemistry, 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid serves as a valuable building block for pharmaceutical compound synthesis. The pyrazole scaffold is present in numerous bioactive molecules, and the multiple functional groups in this compound provide strategic points for structural modification.
Potential therapeutic areas where derivatives of this compound might find application include:
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Anti-inflammatory agents
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Antimicrobial compounds
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Anticancer therapeutics
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Central nervous system active compounds
Materials Science Research
The compound may contribute to the development of novel materials with specific electronic or optical properties. The pyrazole ring system, combined with the electron-withdrawing nitro group and the carboxylic acid functionality, creates a unique electronic distribution that could be exploited in materials applications.
Agricultural Chemistry
In agricultural chemistry, 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid may serve as a precursor for agrochemical development, including:
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Herbicides
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Fungicides
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Plant growth regulators
The structural features of this compound allow for modifications that can target specific biological pathways in plant pathogens or pests.
Biological Activity and Mechanism of Action
Structure-Activity Relationships
Understanding the relationship between the structure of 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid and its biological activities requires comparative analysis with structurally related compounds. Key structural features that influence activity include:
Comparison with Structural Analogues
Related Pyrazole Derivatives
Several compounds share structural similarities with 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid, each with distinct characteristics:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
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3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid | C7H9N3O4 | 199.16 | Reference compound |
3-Isopropyl-4-amino-1H-pyrazole-5-carboxylic acid | C7H11N3O2 | 169.18 | Amino group instead of nitro group |
3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | C5H5N3O4 | 171.11 | Methyl instead of isopropyl group |
4-Nitro-1H-pyrazole-5-carboxylic acid | C4H3N3O4 | 157.08 | Absence of isopropyl group |
Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate | C8H11N3O4 | 213.19 | Ester derivative; different substituent positioning |
3-Isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | 213.19 | Additional N-methyl group |
Functional Group Contributions
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Isopropyl Group: Enhances lipophilicity, affects molecular shape, and influences binding interactions with hydrophobic regions of target proteins.
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Nitro Group: Acts as a strong electron-withdrawing group, influences reactivity, and can undergo bioreduction to generate reactive species or be converted to other functional groups.
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Carboxylic Acid: Provides acidity, enables hydrogen bonding, and serves as a site for derivatization through esterification or amide formation.
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Pyrazole Ring: Contributes to planarity, provides a rigid scaffold, and contains basic nitrogen atoms that can participate in hydrogen bonding or coordination with metal ions.
Analytical Characterization Methods
Spectroscopic Identification
While specific spectroscopic data for 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid is limited in the search results, typical characterization methods would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for:
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Isopropyl group methyl protons (doublet)
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Isopropyl methine proton (multiplet)
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Pyrazole N-H proton (broad singlet)
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Carboxylic acid proton (broad singlet)
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Infrared (IR) Spectroscopy: Expected to show characteristic bands for:
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O-H stretching (carboxylic acid)
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C=O stretching (carboxylic acid)
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N-O stretching (nitro group)
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C=N and C=C stretching (pyrazole ring)
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Mass Spectrometry: Would provide molecular weight confirmation and fragmentation pattern analysis.
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing more efficient and environmentally friendly synthetic routes for 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid, including:
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Green chemistry approaches using less hazardous reagents
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One-pot synthesis methods to improve efficiency
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Catalyst development for selective transformations
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Microwave or flow chemistry methods for process intensification
Exploration of Novel Applications
The unique structural features of 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid suggest potential for exploration in several emerging areas:
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Targeted Drug Delivery Systems: Incorporation into drug conjugates or prodrugs
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Coordination Chemistry: Exploration as ligands for metal complexes with potential catalytic or biological activities
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Chemical Biology: Development as chemical probes for studying biological processes
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Advanced Materials: Investigation for electronic, optical, or sensor applications
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